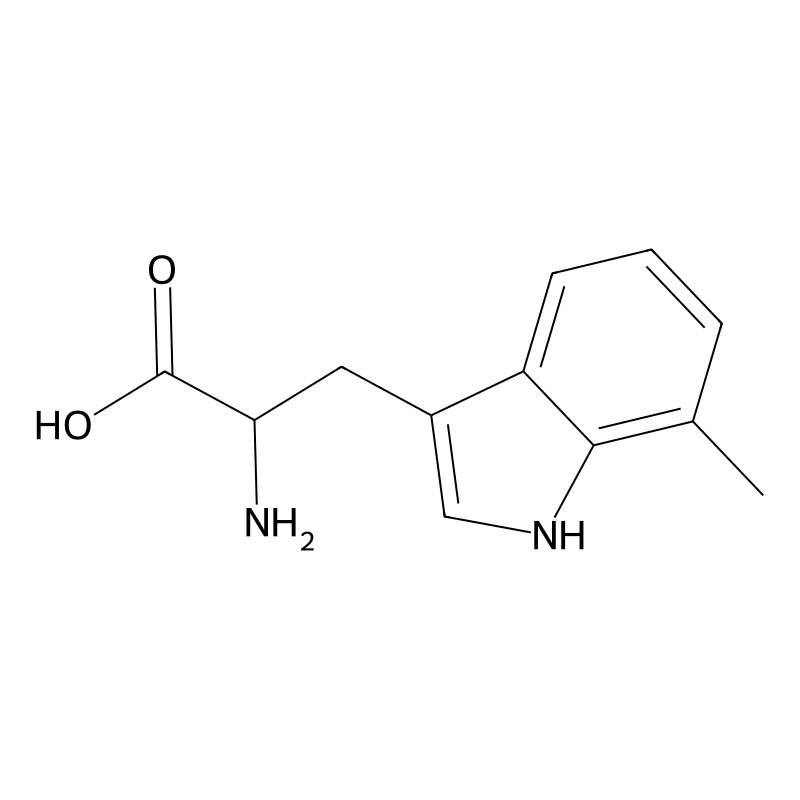

7-Methyl-DL-tryptophan

Content Navigation

In peptide lead optimization, non-productive enzyme binding and off-target effects from common methyltryptophan isomers delay projects. - C7-methyl eliminates corepressor activity and enables clean 5-hydroxylation by tryptophan hydroxylase - Provides the steric signature required for high-affinity IL-23R antagonist binding - Blocks C7 prenylation, permitting selective C6/N1 modification in biocatalytic cascades Procurement-ready: ≥98% HPLC, ambient shipping globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

7-Methyl-DL-tryptophan (CAS: 17332-70-6) is a synthetic, racemic methylated derivative of the canonical amino acid tryptophan, characterized by a methyl substitution at the C7 position of the indole ring. In industrial and advanced research procurement, this compound is primarily sourced as a sterically constrained building block for macrocyclic peptide therapeutics and as an orthogonal probe in enzyme engineering. The C7-methyl group significantly alters the hydrophobic target engagement and conformational rigidity of the indole moiety without disrupting the primary C5-hydroxylation pathways utilized by key biosynthetic enzymes. Consequently, it serves as a highly specific precursor for novel alkaloid synthesis, non-ribosomal peptide antibiotics, and specialized biocatalytic cascades where precise regiocontrol is required [1].

Research Fit

Substituting 7-Methyl-DL-tryptophan with more common analogs like 5-Methyl-DL-tryptophan or native L-Tryptophan fundamentally compromises downstream enzymatic processing and peptide binding efficacy. The position of the methyl group dictates both steric hindrance and electron density across the indole ring. For instance, while 5-methyltryptophan acts as an active corepressor of the tryptophan operon and exhibits severely restricted kinetics with tryptophan hydroxylase, the 7-methyl variant avoids corepressor activity and maintains high catalytic turnover for 5-hydroxylation [1]. Furthermore, in the synthesis of advanced macrocyclic peptides, the C7-methyl group provides a specific conformational preference and hydrophobic interaction critical for target receptor binding that cannot be replicated by C5 or C6 substitutions, rendering generic positional isomers useless for these precise structural applications [2].

Substitution Risk

References

- [1] Moran, G. R., et al. (1998). Influence of Steric Bulk and Electrostatics on the Hydroxylation Regiospecificity of Tryptophan Hydroxylase. Biochemistry, 37(35), 12131-12138.

- [2] Sinopep-Allsino Biopharmaceutical Co., Ltd. (2026). In-House Biocatalytic Synthesis of Non-Canonical Amino Acids for Peptide Therapeutics.

Tryptophan Hydroxylase Catalytic Efficiency

When subjected to enzymatic hydroxylation by tryptophan hydroxylase, 7-Methyl-DL-tryptophan demonstrates robust catalytic turnover, yielding 5-hydroxy-7-methyltryptophan as the exclusive product. In stark contrast, 5-methyltryptophan yields a mixture of products (primarily 5-hydroxymethyltryptophan) and suffers from severely impaired kinetics. Quantitative analysis reveals that the V/K (catalytic efficiency) value for 7-methyltryptophan is only one order of magnitude lower than that of native tryptophan, whereas the V/K for 5-methyltryptophan is four orders of magnitude smaller [1].

| Evidence Dimension | Catalytic efficiency (V/K reduction relative to native tryptophan) and product purity |

| Target Compound Data | 10-fold reduction in V/K; >99% single regiomer (5-hydroxy-7-methyltryptophan) |

| Comparator Or Baseline | 5-Methyltryptophan (10,000-fold reduction in V/K; mixed hydroxylated products) |

| Quantified Difference | 1,000-fold higher catalytic efficiency for 7-methyltryptophan over 5-methyltryptophan |

| Conditions | Pterin-dependent tryptophan hydroxylase assay monitored via discontinuous fluorescence HPLC |

For procurement in biocatalytic synthesis of hydroxylated indole derivatives, 7-methyltryptophan ensures high-yield, regiopure conversion, whereas 5-methyltryptophan stalls the enzyme and creates complex separation challenges.

IL-23R Macrocyclic Peptide Conformation

In the development of next-generation oral peptide therapeutics, the incorporation of specific non-canonical amino acids is required to achieve target affinity. 7-Methyltryptophan provides a critical indole-methyl modification that enhances hydrophobic target engagement and enforces a specific conformational preference within macrocyclic architectures. It has been identified as a critical residue for binding the IL-23R target in clinical-stage molecules (e.g., Icotrokinra/JNJ-2113), a structural role that unmethylated L-tryptophan cannot fulfill due to insufficient steric bulk and altered pocket specificity[1].

| Evidence Dimension | Suitability for IL-23R macrocyclic antagonist architectures |

| Target Compound Data | Provides essential hydrophobic target engagement and conformational rigidity |

| Comparator Or Baseline | Native L-Tryptophan (lacks necessary steric bulk for high-affinity pocket binding) |

| Quantified Difference | Enables clinical-stage receptor affinity (binary structural requirement) |

| Conditions | Solid-phase peptide synthesis and macrocyclic folding of IL-23R antagonists |

Buyers sourcing building blocks for advanced peptide drug discovery must select 7-methyltryptophan to achieve the necessary conformational locking and receptor affinity that canonical amino acids fail to provide.

Prenyltransferase Orthogonal Reactivity

In complex biocatalytic cascades utilizing dimethylallyltryptophan synthases (DMATSs), 7-Methyl-DL-tryptophan serves as a highly specific orthogonal substrate. While the enzyme 7-DMATS accepts and prenylates at least 23 different simple indole derivatives (with conversion ratios up to 99.7%), 7-methyltryptophan is the singular exception that completely resists prenylation by this enzyme due to the steric blockade at the C7 position. However, it remains a viable substrate for other reverse prenyltransferases like NotF, which alkylate at the C6 and N1 positions [1].

| Evidence Dimension | Substrate acceptance by 7-dimethylallyltryptophan synthase (7-DMATS) |

| Target Compound Data | 0% conversion (sterically excluded from C7 prenylation) |

| Comparator Or Baseline | L-Tryptophan and 23 other indole derivatives (55.9% to 99.7% conversion) |

| Quantified Difference | Complete orthogonal resistance to 7-DMATS compared to near-quantitative conversion of baseline indoles |

| Conditions | Overnight enzymatic incubation with purified 7-DMATS and dimethylallyl diphosphate (DMAPP) |

This absolute resistance to C7-prenylation makes 7-methyltryptophan an ideal protective building block or negative control in multiplexed enzymatic synthesis where off-target prenylation must be avoided.

Tryptophan Operon Derepression

7-Methyltryptophan offers a unique regulatory profile for metabolic engineering and bacterial assay development. It effectively inhibits anthranilate synthetase, thereby decreasing endogenous tryptophan concentrations and leading to the derepression of the tryptophan operon. Crucially, unlike 5-methyltryptophan or 6-methyltryptophan, 7-methyltryptophan does not function as an active corepressor of the operon. This allows researchers to uncouple feedback inhibition from genetic repression in E. coli model systems [1].

| Evidence Dimension | Tryptophan operon corepressor activity |

| Target Compound Data | Inactive as a corepressor (allows operon derepression) |

| Comparator Or Baseline | 5-Methyltryptophan and 6-Methyltryptophan (function as active corepressors) |

| Quantified Difference | Binary functional divergence in genetic repression mechanics |

| Conditions | E. coli wild-type and 3-methylanthranilic acid-resistant mutant growth assays |

For microbiologists and metabolic engineers, 7-methyltryptophan is the required procurement choice when the goal is to inhibit tryptophan biosynthesis without artificially repressing the associated genetic operon.

Macrocyclic Peptide Therapeutic Synthesis

Directly utilizing its unique conformational preference and hydrophobic bulk to synthesize high-affinity receptor antagonists (e.g., IL-23R inhibitors), where native tryptophan fails to provide the necessary target engagement[1].

Regioselective Alkaloid Biocatalysis

Acting as a sterically protected substrate in prenyltransferase cascades, allowing for specific C6 or N1 modifications while completely blocking unwanted C7 prenylation by enzymes like 7-DMATS [2].

5-Hydroxytryptophan Analog Production

Serving as a highly efficient, regiopure precursor for tryptophan hydroxylase to generate 5-hydroxy-7-methyltryptophan, avoiding the severe kinetic bottlenecks and mixed products associated with 5-methyltryptophan[3].

Uncoupled Trp Operon Engineering

Deployed as a specialized probe in bacterial cultures to inhibit anthranilate synthetase and derepress the tryptophan operon without triggering the corepressor activity characteristic of other methylated positional isomers [4].

Application Fit

References

- [1] Sinopep-Allsino Biopharmaceutical Co., Ltd. (2026). In-House Biocatalytic Synthesis of Non-Canonical Amino Acids for Peptide Therapeutics.

- [2] Kremer, A., & Li, S. M. (2008). Potential of a 7-dimethylallyltryptophan synthase as a tool for production of prenylated indole derivatives. Applied Microbiology and Biotechnology, 79(6), 951-961.

- [3] Moran, G. R., et al. (1998). Influence of Steric Bulk and Electrostatics on the Hydroxylation Regiospecificity of Tryptophan Hydroxylase. Biochemistry, 37(35), 12131-12138.

- [4] Pauley, R. J., et al. (1978). Mechanism of 3-Methylanthranilic Acid Derepression of the Tryptophan Operon in Escherichia coli. Journal of Bacteriology, 136(1), 219-226.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Explore Compound Types